molecular formula C6H5NO3 B6150852 5-formyl-1H-pyrrole-3-carboxylic acid CAS No. 946847-30-9

5-formyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6150852
CAS No.: 946847-30-9
M. Wt: 139.11 g/mol
InChI Key: PEYREWQPLYKTBH-UHFFFAOYSA-N
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Description

5-formyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C6H5NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of aniline with malonic anhydride under controlled temperature conditions to form an acyl compound. This intermediate is then subjected to oxidation-reduction reactions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

5-formyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-formyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

    Industry: Employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-formyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-formyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

946847-30-9

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

5-formyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C6H5NO3/c8-3-5-1-4(2-7-5)6(9)10/h1-3,7H,(H,9,10)

InChI Key

PEYREWQPLYKTBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1C(=O)O)C=O

Purity

95

Origin of Product

United States

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